2-Amino-3-fluoro-3-methylbutan-1-ol

Description

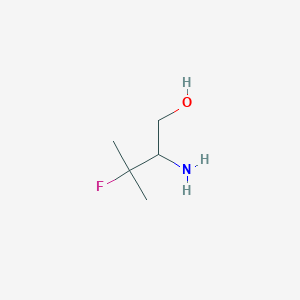

2-Amino-3-fluoro-3-methylbutan-1-ol is an organic compound with the molecular formula C5H12FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) along with a fluorine atom

Properties

IUPAC Name |

2-amino-3-fluoro-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO/c1-5(2,6)4(7)3-8/h4,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVHZUCZNUYXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202521-89-9 | |

| Record name | 2-amino-3-fluoro-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-3-methylbutan-1-ol typically involves the introduction of the fluorine atom and the amino group onto a butanol backbone. One common method involves the fluorination of a precursor compound followed by amination. For example, starting from 3-methyl-2-butanone, fluorination can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting fluorinated intermediate can then be subjected to reductive amination using ammonia or an amine source under reducing conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

Oxidation: Formation of 2-amino-3-fluoro-3-methylbutanone.

Reduction: Formation of 2-amino-3-fluoro-3-methylbutane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-fluoro-3-methylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-3-methylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-methyl-1-butanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

3-Fluoro-2-methyl-1-butanol: Lacks the amino group, affecting its reactivity and applications.

2-Amino-3-fluoro-1-propanol: Shorter carbon chain, leading to different physical and chemical characteristics.

Uniqueness

2-Amino-3-fluoro-3-methylbutan-1-ol is unique due to the combination of the fluorine atom, amino group, and hydroxyl group on a butanol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2-Amino-3-fluoro-3-methylbutan-1-ol is a fluorinated amino alcohol that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound's unique features include:

- Amino Group : Contributes to potential interactions with biological receptors.

- Fluorine Atom : Enhances lipophilicity and may improve bioavailability.

- Hydroxyl Group : Facilitates hydrogen bonding, influencing solubility and reactivity.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules. The compound may act as a substrate or inhibitor for specific enzymes and receptors.

Interaction with Enzymes

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. Its mechanism often involves:

- Competitive Inhibition : Competing with natural substrates for enzyme binding sites.

- Allosteric Modulation : Inducing conformational changes in enzyme structure, thus affecting activity.

Receptor Binding

The presence of the amino and hydroxyl groups allows for potential binding to neurotransmitter receptors, which could influence signaling pathways associated with various physiological responses.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in various medical applications:

- Anticancer Activity :

- Neuropharmacology :

-

Antiviral Properties :

- Preliminary studies indicate that similar fluorinated amino alcohols possess antiviral properties, suggesting that this compound could be explored further in antiviral drug development .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Cytotoxicity Assays : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant reductions in cell viability at specific concentrations.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound, revealing promising results in tumor reduction and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.